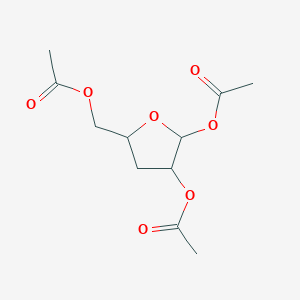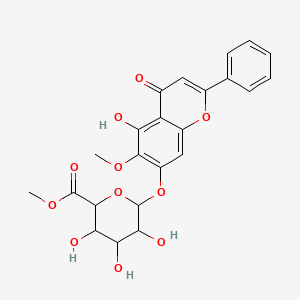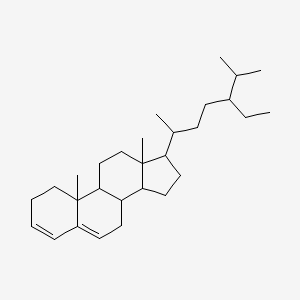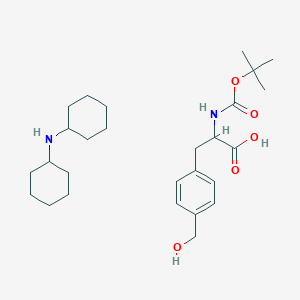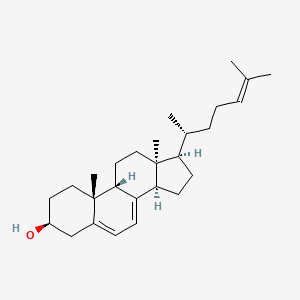
Lewis A trisaccharide methyl glycoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lewis A Trisaccharide, Methyl Glycoside: is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a trisaccharide, meaning it consists of three monosaccharide units linked together. It is often used to study carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Lewis A Trisaccharide, Methyl Glycoside typically involves the chemical modification of an oligosaccharide. The process includes glycosylation reactions where glycosyl donors and acceptors are combined under specific conditions to form glycosidic bonds. Common reagents used in these reactions include glycosyl halides, glycosyl trichloroacetimidates, and glycosyl phosphates. The reaction conditions often involve the use of catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods: : Industrial production of Lewis A Trisaccharide, Methyl Glycoside is less common due to its specialized use in research. when produced on a larger scale, the process involves automated glycan assembly techniques, which allow for the efficient and precise synthesis of complex oligosaccharides. These methods utilize solid-phase synthesis and automated synthesizers to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: : Lewis A Trisaccharide, Methyl Glycoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as periodate or bromine water.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Periodate, bromine water
Reduction: Sodium borohydride
Substitution: Acetyl chloride, benzoyl chloride
Major Products: : The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups results in the formation of aldehydes or ketones, while reduction of carbonyl groups yields alcohols .
Applications De Recherche Scientifique
Lewis A Trisaccharide, Methyl Glycoside has a wide range of applications in scientific research, including:
Chemistry: Used to study carbohydrate chemistry and glycosylation reactions.
Biology: Investigates the role of glycans in biological systems, including cell-cell recognition and signaling.
Medicine: Researches potential therapeutic applications, such as the development of glycan-based vaccines and drugs.
Industry: Utilized in the production of glycan-based materials and biotechnological applications
Mécanisme D'action
The mechanism of action of Lewis A Trisaccharide, Methyl Glycoside involves its interaction with specific molecular targets, such as glycan-binding proteins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s effects are mediated through the recognition and binding of its glycan structures by specific receptors or enzymes, which can trigger downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lewis X Trisaccharide, Methyl Glycoside
- Lewis B Trisaccharide, Methyl Glycoside
- Lewis Y Trisaccharide, Methyl Glycoside
Comparison: : Lewis A Trisaccharide, Methyl Glycoside is unique in its specific glycan structure, which determines its binding affinity and specificity for certain glycan-binding proteins. Compared to similar compounds, it may exhibit different biological activities and interactions due to variations in its monosaccharide composition and glycosidic linkages .
Propriétés
Formule moléculaire |
C21H37NO15 |
|---|---|
Poids moléculaire |
543.5 g/mol |
Nom IUPAC |
N-[6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |
Clé InChI |
GGCROZRVVJQWNN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


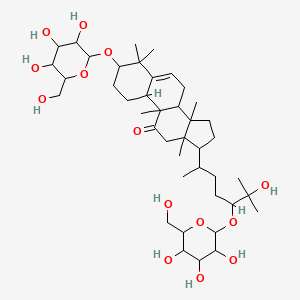
![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
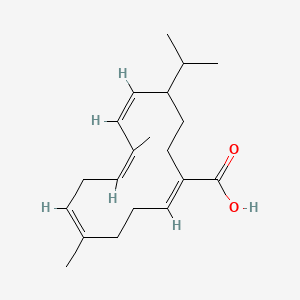
![3-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-4,5-dihydroxyoxan-2-yl 10-{[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12321011.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)

![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)
![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)

